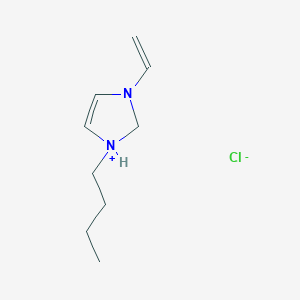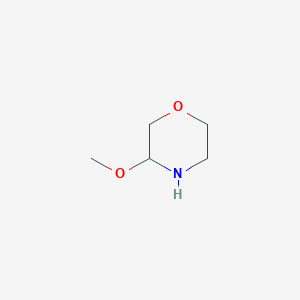
(2S)-hept-6-yn-2-ol
Vue d'ensemble
Description
(2S)-hept-6-yn-2-ol, also known as propargyl alcohol, is a chemical compound with the molecular formula C7H10O. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. In recent years, (2S)-hept-6-yn-2-ol has gained attention for its potential applications in scientific research due to its unique properties and mechanisms of action.
Mécanisme D'action
The mechanism of action of (2S)-hept-6-yn-2-ol involves the irreversible inhibition of MAO. MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, (2S)-hept-6-yn-2-ol increases the levels of these neurotransmitters in the brain, leading to improved mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-hept-6-yn-2-ol are primarily related to its inhibition of MAO. Increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin can lead to improved mood, increased energy levels, and improved cognitive function. However, prolonged use of (2S)-hept-6-yn-2-ol can lead to the depletion of neurotransmitters, which can have negative effects on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-hept-6-yn-2-ol in lab experiments include its ability to inhibit the activity of MAO, which can lead to increased levels of neurotransmitters in the brain. This can be useful in studying the effects of neurotransmitters on mood, behavior, and cognitive function. However, (2S)-hept-6-yn-2-ol can also have negative effects on neurotransmitter levels if used for prolonged periods of time, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the use of (2S)-hept-6-yn-2-ol in scientific research. One potential area of study is the use of (2S)-hept-6-yn-2-ol in the treatment of depression and other mood disorders. Additionally, (2S)-hept-6-yn-2-ol may be useful in studying the effects of neurotransmitters on cognitive function and memory. Further research is needed to fully understand the potential applications of (2S)-hept-6-yn-2-ol in scientific research.
Applications De Recherche Scientifique
(2S)-hept-6-yn-2-ol has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can have a positive effect on mood and behavior.
Propriétés
IUPAC Name |
(2S)-hept-6-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVYQHRAOICJTA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-hept-6-yn-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B3277232.png)


![3-Aminobenzo[d]isoxazole-4-carbonitrile](/img/structure/B3277284.png)



![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)





![[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile](/img/structure/B3277361.png)